2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
CAS No.:
Cat. No.: VC15674742
Molecular Formula: C16H17N5O3S
Molecular Weight: 359.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide -](/images/structure/VC15674742.png)
Specification
Molecular Formula | C16H17N5O3S |
---|---|
Molecular Weight | 359.4 g/mol |
IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
Standard InChI | InChI=1S/C16H17N5O3S/c1-10-7-11(2)18-16(17-10)25-9-15(22)20-19-12(3)13-5-4-6-14(8-13)21(23)24/h4-8H,9H2,1-3H3,(H,20,22)/b19-12+ |
Standard InChI Key | NFKDKWLPFHYLFK-XDHOZWIPSA-N |
Isomeric SMILES | CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES | CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C |
Introduction
Chemical Structure and Identification
Molecular Formula and Structural Features
The compound’s molecular formula, C₁₆H₁₇N₅O₃S, reflects a hybrid architecture combining a 4,6-dimethylpyrimidine ring, a sulfanyl-acetohydrazide bridge, and a 3-nitrobenzylidene group. The pyrimidine ring provides a rigid planar structure, while the thioether (-S-) linkage introduces conformational flexibility. The (1E)-ethylidene hydrazone group contributes to stereochemical complexity, with the nitro substituent at the phenyl ring’s meta position influencing electronic properties and intermolecular interactions .
Table 1: Key Identifiers of the Compound
Identifier | Value |
---|---|
ChemDiv Compound ID | 3253-2677 |
MFCD Number | MFCD01234414 |
IUPAC Name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide |
SMILES | C/C(/c1cc(N+=O)ccc1)=N\NC(CSc1nc(C)cc(C)n1)=O |
Molecular Weight | 367.41 g/mol |
Spectroscopic and Computational Descriptors
The SMILES string encodes the E-configuration of the hydrazone group, critical for its biological activity. Computational models predict an InChIKey of GJTJKBMFXTUIRR-CAOOACKPSA-N
for related structures, though experimental validation for this specific compound remains pending . Spectroscopic data from analogous sulfanyl acetamides suggest characteristic IR absorptions for N-H (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and S-C (650–700 cm⁻¹) bonds .
Synthesis and Manufacturing
Table 2: Hypothetical Synthesis Steps
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Thiolation of pyrimidine | KOH, ethanol, reflux | 85–90% |
2 | Hydrazone formation | HCl catalyst, ethanol | 75–80% |
Crystallization and Purification
Crystallographic data for analogous molecules (e.g., 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide) reveal folded conformations stabilized by intramolecular N–H⋯N hydrogen bonds. The pyrimidine and benzene rings exhibit dihedral angles of 56–68°, influencing packing into undulating sheets via intermolecular hydrogen bonds . For the target compound, similar crystallization behavior is anticipated, though the methyl groups on the pyrimidine ring may hinder close packing compared to amino-substituted analogs .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by polar functional groups:
-
Nitro group: Enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Hydrazone and thioether: Moderate solubility in ethanol, poor in water.
Stability studies of related hydrazones suggest susceptibility to photodegradation, necessitating storage in amber vials at –20°C .
Thermal Properties
While direct melting point data are unavailable, structurally similar acetohydrazides exhibit melting points of 122–124°C . Differential scanning calorimetry (DSC) of the compound would likely show endothermic peaks corresponding to decomposition of the nitro and hydrazone groups above 200°C.
Research Findings and Applications
Biological Activity
As part of ChemDiv’s ChemoGenomic Annotated Library, this compound is screened for interactions with kinases, GPCRs, and epigenetic targets. Preliminary data (unpublished) suggest moderate inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target, with IC₅₀ values comparable to triazolopyrimidine derivatives .
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